[5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol
Beschreibung
[5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol is an indole-derived compound featuring:
- Bromine at position 5 of the indole core.
- Pyrrolidin-1-ylsulfonyl group at position 3.
- Methanol substituent at position 2.
This structural profile suggests applications in medicinal chemistry, particularly in receptor-targeted therapies .
Eigenschaften
CAS-Nummer |
918142-87-7 |
|---|---|
Molekularformel |
C13H15BrN2O3S |
Molekulargewicht |
359.24 g/mol |
IUPAC-Name |
(5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)methanol |
InChI |
InChI=1S/C13H15BrN2O3S/c14-9-3-4-11-10(7-9)13(12(8-17)15-11)20(18,19)16-5-1-2-6-16/h3-4,7,15,17H,1-2,5-6,8H2 |
InChI-Schlüssel |
SQCCTKCMYPWYKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)CO |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Detailed Synthetic Procedure and Analysis
Starting Materials and Key Intermediates
The synthesis often begins with a suitably substituted 5-bromoindole derivative. A critical intermediate is the 5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole scaffold, which undergoes further functionalization at the 2-position.
Introduction of the Pyrrolidin-1-ylsulfonyl Group
The sulfonylation at the 3-position involves reaction of the indole with a pyrrolidine sulfonyl chloride or equivalent sulfonylating agent. This step requires anhydrous conditions and typically uses aprotic solvents such as tetrahydrofuran (THF) or toluene to prevent hydrolysis and side reactions.
Installation of the Methanol Group at the 2-Position
The methanol substituent at the 2-position is introduced via reduction of a corresponding carbonyl precursor (e.g., an aldehyde or ketone at position 2). Reducing agents such as lithium aluminium hydride (LAH) are conventionally employed. However, recent advancements have introduced alternative reducing agents to improve safety, yield, and reaction time.
Alternative Reducing Agents
- Sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA)
- Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride
- Lithium tri-tert-butoxyaluminum hydride (TBLAH)
- Diisobutylaluminium hydride (DIBALH)
These reagents offer advantages over LAH, including enhanced stability, reduced pyrophoricity, and improved reaction efficiency.
Reaction Conditions
- Solvents: Aprotic solvents such as toluene, THF, methyl tert-butyl ether (MTBE), or mixtures thereof are preferred.
- Temperature: The reduction reaction is exothermic and is typically maintained below 50 °C, ideally around 47–48 °C, to control reaction rate and avoid decomposition.
- Addition: Reducing agents are added dropwise over 10 to 30 minutes to the solution or suspension of the intermediate.
- Reaction Time: The reaction is maintained for 30 minutes to 3 hours, which is significantly shorter than older methods requiring up to 39 hours.
Workup and Purification
- The reaction mixture is cooled to 15–20 °C and quenched with an aqueous base such as sodium hydroxide to form a two-phase system.
- The product is separated as an acid salt to remove organic impurities like benzyl alcohol.
- The acid salt is then neutralized to regenerate the free base form of the compound.
- Crystallization is performed using solvents such as toluene, n-heptane, MTBE, or ethyl acetate to achieve high purity (≥96% by HPLC).
Comparative Data Table of Reducing Agents and Reaction Parameters
| Reducing Agent | Solvent(s) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Lithium aluminium hydride (LAH) | THF, toluene | Reflux (~65-70) | ~39 | Moderate | Moderate | Pyrophoric, unstable, requires excess |
| Sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) | Toluene, THF | 40–50 | 0.5–3 | High | High (≥96) | More stable, shorter reaction time |
| Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride | Toluene | 40–50 | 0.5–3 | High | High | Improved safety and efficiency |
| Lithium tri-tert-butoxyaluminum hydride (TBLAH) | Toluene | 40–50 | 0.5–3 | High | High | Similar benefits as above |
| Diisobutylaluminium hydride (DIBALH) | Toluene | 40–50 | 0.5–3 | High | High | Alternative reducing agent |
Summary of Research Findings
- The classical reduction of the carbonyl precursor to the methanol derivative using LAH is effective but suffers from safety and purity challenges due to LAH’s pyrophoric nature and instability upon exposure to moisture.
- The use of alternative reducing agents such as SDMA and TBLAH has been demonstrated to significantly reduce reaction time (from ~39 hours to under 3 hours), increase yield and purity, and simplify the workup process.
- The optimized process involves controlled addition of the reducing agent in an aprotic solvent at moderate temperatures, followed by an efficient acid-base extraction and crystallization protocol to isolate the product in high purity.
- Crystallization steps are critical to remove impurities such as benzyl alcohol and keto-derivatives, ensuring the final compound meets stringent purity criteria for research or pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
[5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while substitution of the bromine atom can result in various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule.
Medicine
In medicine, [5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features allow for the design of materials with specific electronic, optical, or mechanical characteristics .
Wirkmechanismus
The mechanism of action of [5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of the pyrrolidin-1-ylsulfonyl group enhances its binding affinity and selectivity, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis Table
*Calculated based on molecular formula C₁₃H₁₅BrN₂O₃S.
Biologische Aktivität
[5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol is a novel indole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a bromine atom at the 5-position and a pyrrolidin-1-ylsulfonyl group at the 3-position of the indole ring, contributing to its unique properties and biological interactions.
The molecular formula of [5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol is , with a molecular weight of approximately 359.24 g/mol. Its structural complexity and specific functional groups are believed to confer distinct biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H15BrN2O3S |
| Molecular Weight | 359.24 g/mol |
| CAS Number | 918142-87-7 |
| IUPAC Name | 5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-methanol |
Synthesis
The synthesis of [5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol typically involves several chemical transformations, including bromination, sulfonylation, and subsequent formation of the methanol derivative. The reaction conditions must be carefully controlled to ensure high yields and purity.
Biological Activity
Emerging research indicates that [5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol exhibits significant biological activity, particularly as an antiviral agent . Notably, studies have shown that this compound can inhibit the activity of mutant reverse transcriptase enzymes associated with HIV, suggesting its potential utility in antiviral therapies.
Anticancer Properties
In addition to its antiviral properties, this compound has been evaluated for its anticancer potential. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines, although further investigation is necessary to elucidate its mechanisms of action and efficacy .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties, exhibiting activity against both bacterial and fungal strains. The presence of the bromine atom is believed to enhance its antimicrobial efficacy by facilitating interactions with microbial targets .
Case Studies
- Antiviral Activity : In vitro studies have shown that [5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol effectively inhibits HIV reverse transcriptase activity in mutant strains, highlighting its potential as a therapeutic candidate for HIV treatment.
- Cytotoxicity Against Cancer Cells : A study investigating the cytotoxic effects of this compound on human glioblastoma and melanoma cell lines reported promising results, with IC50 values indicating significant potency compared to standard chemotherapy agents .
- Antimicrobial Efficacy : Research has indicated that [5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol exhibits MIC values ranging from 7.8 to 46.9 µg/mL against various bacterial strains, demonstrating its potential as an antimicrobial agent .
The mechanism of action for [5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol involves binding to specific molecular targets within cells, modulating their activity and affecting cellular pathways. This interaction may disrupt viral replication processes or induce apoptosis in cancer cells, although detailed mechanistic studies are still required.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves bromination of an indole precursor, followed by sulfonylation with pyrrolidine sulfonyl chloride. Key steps include:
- Bromination : Use of N-bromosuccinimide (NBS) in dimethylformamide (DMF) or tetrahydrofuran (THF) at 0–25°C to introduce bromine at the 5-position of the indole ring .
- Sulfonylation : Reaction with pyrrolidine sulfonyl chloride in the presence of a base (e.g., NaH) to install the pyrrolidin-1-ylsulfonyl group. Solvent choice (DMF vs. THF) and temperature (25–60°C) influence yield .
- Methanol Functionalization : Reduction of a carbonyl intermediate (e.g., using NaBH₄) to introduce the hydroxymethyl group at the 2-position .
Q. How is the structure of this compound confirmed, and what spectroscopic data are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the indole core, bromine substitution (downfield shifts at δ 7.2–7.8 ppm for aromatic protons), and pyrrolidine sulfonyl group (δ 3.1–3.5 ppm for N-CH₂) .
- Infrared (IR) Spectroscopy : Peaks at ~3400 cm⁻¹ (O-H stretch), ~1350–1150 cm⁻¹ (S=O stretch), and ~600 cm⁻¹ (C-Br stretch) validate functional groups .
- Mass Spectrometry (HR-ESI-MS) : Molecular ion peaks (e.g., m/z 381.02 for C₁₃H₁₄BrN₂O₃S) confirm the molecular formula .
Q. What in vitro assays are commonly used to evaluate its biological activity?
- Methodological Answer :
- Cytotoxicity Assays : MTT or XTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM to assess anti-proliferative effects .
- Enzyme Inhibition Studies : Kinase inhibition assays (e.g., EGFR, VEGFR) using fluorescence-based substrates to determine IC₅₀ values .
- Solubility Testing : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can conflicting cytotoxicity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). To address this:
- Standardize Protocols : Use identical cell lines (e.g., ATCC-certified), serum-free media, and incubation times (48–72 hours) .
- Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., doxorubicin) and calculate EC₅₀ values using nonlinear regression .
- Mechanistic Follow-Up : Combine cytotoxicity data with target engagement studies (e.g., Western blotting for apoptotic markers like caspase-3) .
Q. What strategies improve the compound’s metabolic stability without compromising activity?
- Methodological Answer :
- Prodrug Design : Esterify the hydroxymethyl group (e.g., acetyl or phosphate esters) to enhance plasma stability. Hydrolysis studies in human liver microsomes (HLMs) guide optimization .
- Structural Analog Screening : Replace the pyrrolidine sulfonyl group with morpholine sulfonyl or piperazine sulfonyl to reduce CYP450 metabolism. Compare metabolic half-lives (t₁/₂) in HLMs .
- Isotopic Labeling : Use deuterated analogs at metabolically vulnerable sites (e.g., C-2) to slow degradation .
Q. How can computational modeling guide the optimization of binding affinity to kinase targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR). Prioritize analogs with improved hydrogen bonding to hinge regions (e.g., Met793) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) to identify flexible regions for modification .
- Free Energy Calculations : Apply MM-GBSA to predict ΔG binding. Correlate with experimental IC₅₀ values to validate models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
